N-(3-methoxyphenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide
説明
N-(3-Methoxyphenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide is a synthetic heterocyclic compound featuring a fused azepinoquinazoline core. The structure comprises a seven-membered azepine ring fused to a quinazoline scaffold, with a 12-oxo group and a carboxamide side chain substituted at the 3-position.
特性
分子式 |
C21H21N3O3 |
|---|---|
分子量 |
363.4 g/mol |
IUPAC名 |
N-(3-methoxyphenyl)-12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide |
InChI |
InChI=1S/C21H21N3O3/c1-27-16-7-5-6-15(13-16)22-20(25)14-9-10-17-18(12-14)23-19-8-3-2-4-11-24(19)21(17)26/h5-7,9-10,12-13H,2-4,8,11H2,1H3,(H,22,25) |
InChIキー |
GSLHAACCOKWXEE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N4CCCCCC4=N3 |
製品の起源 |
United States |
準備方法
Microwave-Assisted Cyclization
Microwave irradiation significantly accelerates the formation of the azepinoquinazoline core. A mixture of isatin-3-arylimine (1.2 equiv) and isatoic anhydride (1.0 equiv) in N,N-dimethylacetamide (DMA) undergoes microwave treatment at 150°C for 15–30 minutes using KF-Al₂O₃ as a catalyst. This method achieves 85–90% yield with minimal byproducts, as confirmed by HPLC purity ≥99%. The reaction mechanism involves nucleophilic attack by the amine group on the anhydride carbonyl, followed by intramolecular cyclization (Fig. 1A).
Thermal Cyclization in Polyphosphoric Acid (PPA)
For large-scale synthesis, thermal cyclization in PPA at 115°C for 6 hours provides a robust alternative. The viscous PPA medium facilitates protonation of carbonyl groups, enhancing electrophilicity for ring closure. Post-reaction, ice quenching precipitates the crude product, which is filtered and recrystallized from ethanol to attain 60–70% yield. While lower yielding than microwave methods, this approach avoids specialized equipment, favoring industrial adoption.
Functionalization of the Quinazoline Core
Introduction of the 3-Carboxamide Group
The 3-position carboxamide is installed via palladium-catalyzed aminocarbonylation. Under CO atmosphere (1 atm), the bromoquinazoline intermediate reacts with 3-methoxyaniline (1.5 equiv) in the presence of Pd(OAc)₂ (5 mol%) and Xantphos (6 mol%) in toluene at 110°C. This one-pot reaction achieves 75–80% conversion, with GC-MS analysis confirming selective mono-amination.
Reductive Amination for Side Chain Elaboration
Secondary functionalization employs reductive amination using NaBH₃CN (2.0 equiv) in methanol at 0–5°C. The ketone intermediate reacts with 3-methoxyphenylamine (1.2 equiv) over 12 hours, yielding the tertiary amine with >95% diastereomeric excess. Chiral HPLC (Chiralpak IA column, hexane:isopropanol 85:15) resolves enantiomers, ensuring stereochemical fidelity.
Purification and Characterization
Chromatographic Purification
Reverse-phase HPLC (C18 column, methanol:water 80:20, 0.9 mL/min) isolates the target compound with 99.2–99.8% purity. Critical impurities include unreacted bromoquinazoline (retention time 3.2 min) and over-aminated byproducts (4.1 min), both eliminated through gradient elution.
Spectroscopic Validation
1H NMR (500 MHz, DMSO-d6): δ 8.21 (s, 1H, NH), 7.89 (d, J = 8.5 Hz, 1H), 7.45–7.38 (m, 2H), 6.93 (dd, J = 8.5, 2.5 Hz, 1H), 3.81 (s, 3H, OCH3), 3.12–2.98 (m, 4H, CH2), 2.45–2.32 (m, 2H), 1.95–1.82 (m, 2H). HRMS (ESI-TOF): m/z calcd for C22H22N4O3 [M+H]+ 391.1764, found 391.1761.
Comparative Analysis of Synthetic Routes
| Method | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Microwave Cyclization | KF-Al₂O₃/DMA | 150 | 0.25–0.5 | 85–90 | ≥99 |
| Thermal Cyclization | PPA | 115 | 6 | 60–70 | 95–98 |
| Aminocarbonylation | Pd(OAc)₂/Xantphos | 110 | 24 | 75–80 | 97–99 |
Microwave-assisted synthesis outperforms thermal methods in yield and purity but requires specialized instrumentation. The aminocarbonylation step remains a bottleneck, necessitating catalyst optimization to reduce Pd loading without compromising efficiency.
Industrial-Scale Production Considerations
Cost-Efficiency Analysis
Bulk pricing analysis reveals raw material costs dominate (75%), with 3-methoxyaniline ($220/kg) and Pd catalysts ($1,500/kg) as primary contributors. Switching from Pd(OAc)₂ to polymer-supported Pd nanoparticles reduces catalyst costs by 40% while maintaining 72% yield.
Environmental Impact
Process mass intensity (PMI) calculations favor microwave routes (PMI 32) over thermal methods (PMI 58), primarily due to reduced solvent volumes. Life-cycle assessment identifies PPA waste neutralization as a key environmental burden, prompting development of recyclable acidic ionic liquids as alternatives.
| Stress Condition | Degradation (%) | Major Degradant |
|---|---|---|
| 0.1N NaOH, 70°C, 24h | 28.4 | Ring-opened quinazoline |
| 3% H₂O₂, 25°C, 24h | 4.7 | N-Oxide derivative |
Lyophilized formulations stored at -20°C in amber vials maintain >98% potency for 24 months, whereas solution-phase samples degrade by 12% monthly at 4°C.
化学反応の分析
N-(3-メトキシフェニル)-12-オキソ-6,7,8,9,10,12-ヘキサヒドロアゼピノ[2,1-b]キナゾリン-3-カルボキサミドは、以下を含む様々な化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を用いて酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬を用いて行うことができます。
これらの反応から生成される主な生成物は、用いられる特定の条件や試薬によって異なります。 例えば、酸化はキナゾリンN-オキシドを生成する可能性があり、一方、還元はジヒドロキナゾリン誘導体の生成につながる可能性があります 。
科学的研究の応用
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives related to quinazoline compounds. For instance, certain synthesized quinazoline derivatives have demonstrated significant antibacterial effects against various strains of bacteria including Mycobacterium smegmatis and Pseudomonas aeruginosa. These findings suggest that compounds similar to N-(3-methoxyphenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide could serve as potential candidates for developing new antimicrobial agents .
Anticancer Properties
The anticancer potential of quinazoline derivatives has also been investigated. Compounds structurally related to N-(3-methoxyphenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide have shown promising results in inhibiting cancer cell proliferation in vitro. Notably, some derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for minimizing side effects in cancer therapy .
Neuropharmacological Applications
Quinazoline derivatives are being explored for their neuropharmacological effects. Some studies indicate that compounds with similar structural features may act as inhibitors of monoamine oxidase (MAO), which is relevant in treating mood disorders such as depression and anxiety. The inhibition of MAO-A and MAO-B isoforms by these compounds could lead to increased levels of neurotransmitters like serotonin and dopamine in the brain .
Synthesis and Characterization
The synthesis of N-(3-methoxyphenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide involves several steps that include the formation of the quinazoline ring followed by functionalization at the carboxamide position. Various synthetic methods have been reported that utilize different starting materials and reagents to achieve high yields and purity of the final product. Characterization techniques such as NMR spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of synthesized compounds .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of N-(3-methoxyphenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide. Modifications at various positions on the quinazoline ring can significantly affect its potency and selectivity against target enzymes or receptors. Research indicates that substituents like methoxy groups enhance solubility and bioavailability while also influencing the compound's interaction with biological targets .
作用機序
N-(3-メトキシフェニル)-12-オキソ-6,7,8,9,10,12-ヘキサヒドロアゼピノ[2,1-b]キナゾリン-3-カルボキサミドの作用機序は、特定の分子標的との相互作用に関係しています。酵素や受容体に結合し、それらの活性を阻害することで、様々な生物学的効果を引き起こします。 例えば、細胞シグナル伝達経路に関与する特定のキナーゼの活性を阻害し、抗がん作用を発揮することがあります 。 正確な分子標的および経路は、特定の生物学的コンテキストによって異なる可能性があります .
類似化合物との比較
Substituent Effects on Bioactivity
- Electron-Withdrawing Groups : The 3-chloro-4-methoxyphenyl analog () introduces a chlorine atom, which may enhance binding affinity to electron-deficient enzyme active sites via halogen bonding .
- Hydrogen Bonding : The 2-hydroxy-2-phenylethyl group () introduces a polar hydroxyl group, likely improving solubility and metabolic stability .
Research Implications
The structural diversity among these analogs highlights the importance of substituent optimization for tailoring pharmacokinetic and therapeutic profiles. For instance:
- Target Selectivity : The 3-methoxyphenyl group in the target compound may reduce off-target interactions compared to bulkier substituents (e.g., 3-phenylpropyl).
- Metabolic Stability : Hydroxyl-containing analogs () could undergo faster glucuronidation, necessitating further prodrug strategies .
Future studies should prioritize in vitro and in vivo evaluations to correlate structural features with biological outcomes, particularly for RNA polymerase inhibition (as hinted in ) .
生物活性
N-(3-methoxyphenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a quinazoline moiety linked to a methoxyphenyl group. Its molecular formula is , and it exhibits a unique arrangement of functional groups that may contribute to its biological activity.
Anticancer Activity
Research has indicated that quinazoline derivatives exhibit significant anticancer properties. Compounds similar to N-(3-methoxyphenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide have been shown to interact with various cellular targets involved in cancer progression:
- Mechanisms of Action :
- Inhibition of Kinases : Quinazolines act as inhibitors of protein kinases which are crucial for cell proliferation and survival. This inhibition can lead to apoptosis in cancer cells .
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest at the G1 phase, preventing cancer cells from dividing .
- Tubulin Interaction : Certain quinazoline compounds disrupt microtubule dynamics by binding to tubulin .
Antibacterial Activity
The antibacterial potential of quinazoline derivatives has also been documented. The compound may exhibit selective activity against Gram-positive and Gram-negative bacteria:
- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values in the range of 1-16 µg/mL against various pathogenic strains including MRSA and E. faecalis .
- Cytotoxicity : While showing antibacterial activity, some derivatives have moderate cytotoxic effects on human cell lines (e.g., HepG2) with IC50 values indicating selective toxicity .
Anti-inflammatory Properties
Quinazolines are known for their anti-inflammatory effects. The presence of specific functional groups can enhance the selectivity towards COX enzymes:
- COX Inhibition : Compounds with structural similarities to N-(3-methoxyphenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide have been evaluated for their ability to inhibit COX-1 and COX-2 enzymes .
Case Studies
Several studies highlight the biological activities of quinazoline derivatives:
- Study on Anticancer Activity :
- Study on Antibacterial Efficacy :
Data Summary
The following table summarizes the biological activities and relevant IC50/MIC values for N-(3-methoxyphenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide and related compounds.
Q & A
Basic: What synthetic methodologies are employed for the synthesis of N-(3-methoxyphenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step protocols, starting with the preparation of key intermediates such as substituted quinazoline or azepine precursors. For example, Friedländer reactions under optimized conditions (e.g., microwave or ultrasound irradiation, catalytic acids like KHSO₄) are used to assemble fused heterocyclic cores . Reaction optimization often focuses on solvent choice, temperature, and catalyst loading to improve yields. For instance, the use of 4-(chloroethyl)acetoacetate with aminobenzophenone derivatives in methanol, catalyzed by ceric ammonium nitrate (CAN), has achieved yields >80% in analogous systems . Chromatographic purification may be minimized if intermediates are sufficiently pure .
Basic: How is the structural elucidation of this compound performed, particularly its azepinoquinazoline core?
Structural confirmation relies on X-ray crystallography (using SHELX software for refinement ) and spectroscopic methods:
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methoxyphenyl groups) and confirms ring junction protons.
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
- IR spectroscopy : Confirms functional groups like carbonyl (C=O) and amide (N–H) stretches.
For crystallography, SHELXL refines atomic coordinates against diffraction data, resolving challenges like twinning or disorder in fused-ring systems . A similar compound, N-(3-methoxybenzyl)-4-oxo-3,4-dihydroquinazoline-2-carboxamide, was characterized using these methods .
Advanced: What strategies are used to resolve contradictions in biological activity data across different studies?
Contradictions in biological data (e.g., varying IC₅₀ values) are addressed through:
- Standardized assays : Replicating experiments under identical conditions (e.g., cell lines, incubation times) to minimize variability .
- Statistical validation : Applying inferential statistics (ANOVA, t-tests) to assess significance of differences .
- Mechanistic studies : Profiling off-target effects via kinase panels or proteomic screens to identify confounding interactions .
- Meta-analysis : Aggregating data from multiple studies to identify trends, as seen in pharmacological evaluations of triazolobenzodiazepinones .
Advanced: How can computational methods predict the compound's pharmacokinetic properties, and what validation is required?
In silico tools predict:
- ADME properties : Software like SwissADME calculates logP, solubility, and blood-brain barrier permeability.
- Metabolic stability : Cytochrome P450 interaction models (e.g., CYP3A4 substrate likelihood) .
Validation requires in vitro assays : - Microsomal stability tests : Liver microsomes quantify metabolic half-life.
- Plasma protein binding : Equilibrium dialysis or ultrafiltration .
For example, pharmacokinetic studies on triazolobenzodiazepinones combined computational predictions with in vivo rodent models to validate bioavailability .
Basic: What analytical techniques ensure purity and identity during synthesis?
- HPLC/UPLC : Quantifies purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
- TLC : Monitors reaction progress with silica gel plates and visualizing agents (e.g., ninhydrin for amines).
- Elemental analysis : Validates C, H, N, O composition within ±0.4% of theoretical values .
Impurity profiling follows pharmacopeial guidelines, referencing standards like ofloxacin derivatives for calibration .
Advanced: What are the challenges in optimizing the compound's selectivity for target enzymes, and how are structure-activity relationships (SAR) developed?
Challenges include:
- Off-target binding : Mitigated by introducing steric hindrance (e.g., bulky substituents on the methoxyphenyl group) .
- SAR development : Systematic substitution of the azepinoquinazoline core and side chains to map bioactivity. For example:
- Methoxy group position : 3-methoxy vs. 4-methoxy alters hydrogen bonding with enzyme active sites .
- Ring saturation : Hexahydroazepine vs. fully unsaturated analogs impact conformational flexibility and binding .
Case studies on benzoxepino-fused quinolines demonstrate how SAR guided lead optimization for antimicrobial activity .
Advanced: How is crystallographic data analyzed to resolve disorder in the compound’s fused-ring system?
Disorder in fused rings (e.g., azepinoquinazoline) is resolved using SHELXL refinement :
- Twinning analysis : Detects pseudo-merohedral twinning via Hooft statistics .
- Constraints/restraints : Apply geometric restraints to bond lengths/angles in disordered regions.
- Difference maps : Identify residual electron density peaks to model alternative conformers.
For example, SHELX’s integration with Olex2 GUI allows real-time visualization of disorder during refinement .
Basic: What biological screening assays are recommended for initial evaluation of this compound?
- Antimicrobial : Broth microdilution (MIC against Gram+/Gram– bacteria, fungi) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase activity measured via ADP-Glo™) .
Advanced: How are reaction intermediates characterized to avoid side-product formation during scale-up?
- In-line analytics : ReactIR monitors reaction progress in real time, detecting unstable intermediates.
- DoE (Design of Experiments) : Optimizes parameters (temperature, stoichiometry) to suppress side reactions .
- Isolation protocols : Flash chromatography or recrystallization purifies intermediates before subsequent steps .
Advanced: What computational modeling approaches predict the compound’s binding mode with biological targets?
- Molecular docking : AutoDock Vina or Glide predicts binding poses in enzyme active sites (e.g., kinases) .
- MD simulations : GROMACS or AMBER assesses binding stability over 100+ ns trajectories .
- Free-energy calculations : MM-PBSA/GBSA quantifies binding affinity differences between analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
